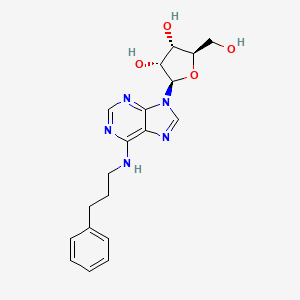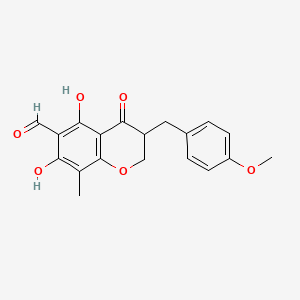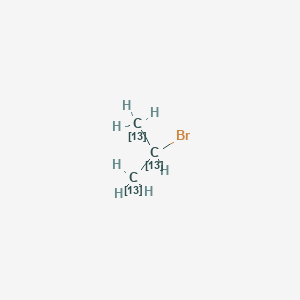
1,4-Bis(3,4,5-trimethoxyphenyl)butane-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(3,4,5-trimethoxyphenyl)butane-1,4-dione is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of two 3,4,5-trimethoxyphenyl groups attached to a butane-1,4-dione backbone. This compound is of interest due to its potential biological activities and its role in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(3,4,5-trimethoxyphenyl)butane-1,4-dione typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with a suitable reagent to form the desired product. One common method involves the use of a base-catalyzed aldol condensation reaction, followed by oxidation to yield the final compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis(3,4,5-trimethoxyphenyl)butane-1,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield the corresponding alcohols or diols.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or diols .
Aplicaciones Científicas De Investigación
1,4-Bis(3,4,5-trimethoxyphenyl)butane-1,4-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 1,4-Bis(3,4,5-trimethoxyphenyl)butane-1,4-dione involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes and proteins, leading to its observed biological effects. For example, it may inhibit tubulin polymerization, which is crucial for cell division, thereby exhibiting anti-cancer properties .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis(3,4-dimethoxyphenyl)butane-1,4-dione: Similar structure but with fewer methoxy groups.
1,4-Bis(3,4,5-trimethoxyphenyl)butane-1,4-diol: Similar backbone but with hydroxyl groups instead of carbonyl groups.
Uniqueness
1,4-Bis(3,4,5-trimethoxyphenyl)butane-1,4-dione is unique due to the presence of three methoxy groups on each aromatic ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs .
Propiedades
Número CAS |
101394-53-0 |
|---|---|
Fórmula molecular |
C22H26O8 |
Peso molecular |
418.4 g/mol |
Nombre IUPAC |
1,4-bis(3,4,5-trimethoxyphenyl)butane-1,4-dione |
InChI |
InChI=1S/C22H26O8/c1-25-17-9-13(10-18(26-2)21(17)29-5)15(23)7-8-16(24)14-11-19(27-3)22(30-6)20(12-14)28-4/h9-12H,7-8H2,1-6H3 |
Clave InChI |
WIHPXSZYTZBECI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C(=O)CCC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


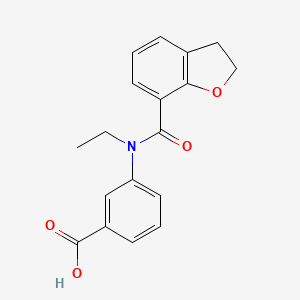
![(4R)-4-(aminomethyl)-1-[(2-methoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B14081314.png)
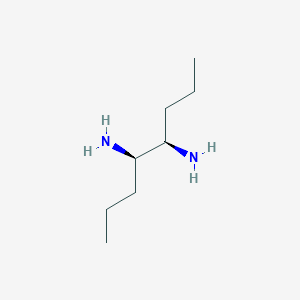
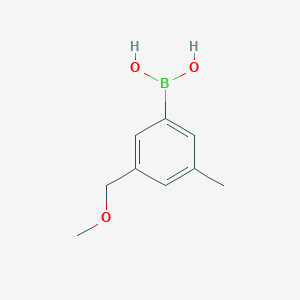
![5-(2-hydroxyphenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14081328.png)
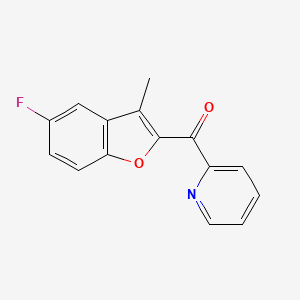
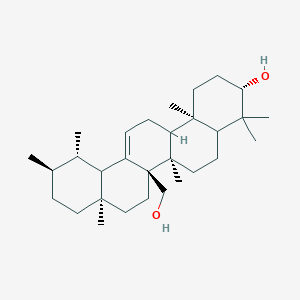
![2-Benzyl-1-(4-chlorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081348.png)
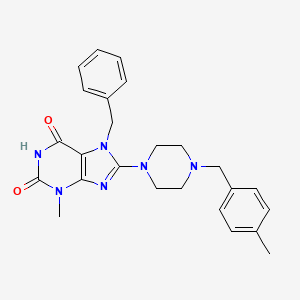
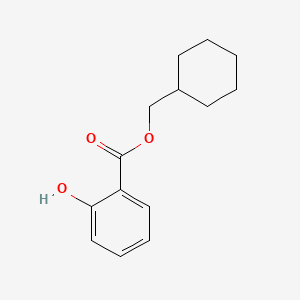
![Bis[4-(phenoxycarbonyl)phenyl] benzene-1,4-dicarboxylate](/img/structure/B14081364.png)
